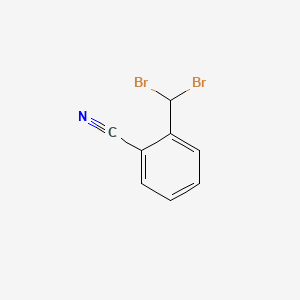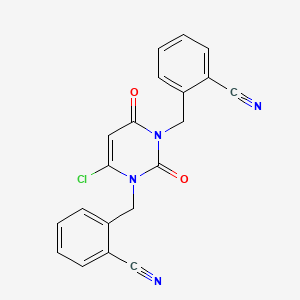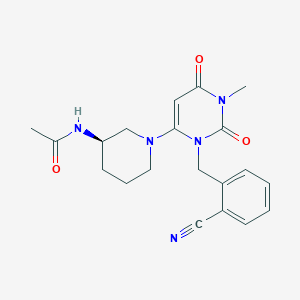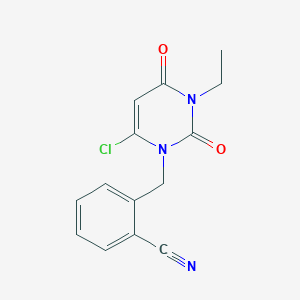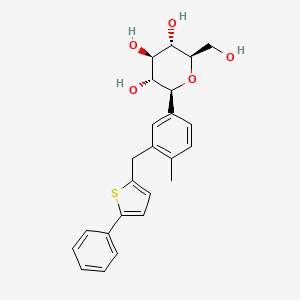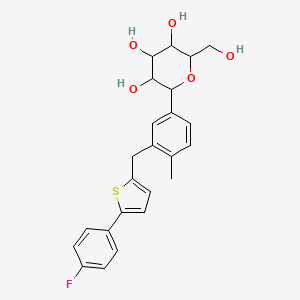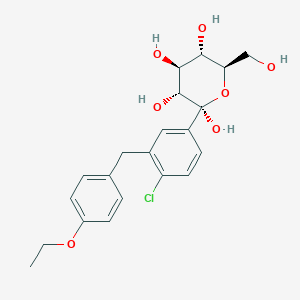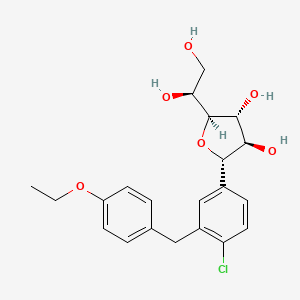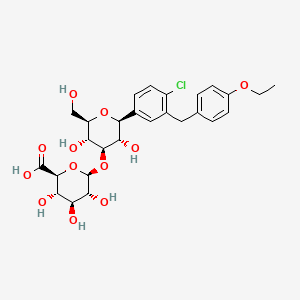
Lopinavir (4R) Epimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lopinavir (4R) Epimer is a stereoisomer of Lopinavir, an antiretroviral drug used primarily in the treatment of human immunodeficiency virus (HIV) infection. Lopinavir is a protease inhibitor that works by inhibiting the activity of the HIV-1 protease enzyme, which is essential for the viral replication process . The (4R) Epimer refers to the specific stereochemistry at the fourth carbon atom in the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lopinavir (4R) Epimer involves multiple steps, starting from the preparation of key intermediates. One common synthetic route includes the reduction of enaminone with sodium borohydride and methane sulfonic acid to produce amino alcohol . This amino alcohol is then purified by forming a salt with L-pyroglutamic acid, resulting in the L-PGA salt of amino alcohol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the desired stereochemistry and purity of the final product. The production process also includes the identification and characterization of impurities to maintain the quality of the active pharmaceutical ingredient .
Analyse Chemischer Reaktionen
Types of Reactions
Lopinavir (4R) Epimer undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various acids for catalysis. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final this compound. Impurities such as sulfolopinavir, Lopinavirphenoxyacetamide, and Lopinaviroxazine impurity are also identified and controlled during the synthesis .
Wissenschaftliche Forschungsanwendungen
Lopinavir (4R) Epimer has several scientific research applications, including:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its effects on viral replication and enzyme inhibition.
Industry: Used in the pharmaceutical industry for the production of antiretroviral medications.
Wirkmechanismus
Lopinavir (4R) Epimer exerts its effects by inhibiting the HIV-1 protease enzyme, which is crucial for the maturation of infectious viral particles. The compound contains a hydroxyethylene scaffold that mimics the peptide linkage targeted by the HIV-1 protease enzyme but cannot be cleaved, thus preventing the enzyme’s activity . This inhibition disrupts the viral replication process, reducing the viral load in patients.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Saquinavir: Another protease inhibitor used in the treatment of HIV.
Nelfinavir: A protease inhibitor with a similar mechanism of action.
Ritonavir: Often used in combination with Lopinavir to enhance its efficacy.
Uniqueness
Lopinavir (4R) Epimer is unique due to its specific stereochemistry, which influences its binding affinity and inhibitory activity against the HIV-1 protease enzyme. The combination of Lopinavir with Ritonavir enhances its bioavailability and antiviral activity, making it a potent option for HIV treatment .
Eigenschaften
CAS-Nummer |
1798014-18-2 |
|---|---|
Molekularformel |
C37H48N4O5 |
Molekulargewicht |
628.8 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(2S,4R,5S)-Lopinavir; (S)-N-((2S,4R,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)
